Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18078457
InChI: InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11-2)12-5(3-8)9-4;;/h3,8H2,1-2H3;2*1H
SMILES:
Molecular Formula: C7H12Cl2N2O2S
Molecular Weight: 259.15 g/mol

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride

CAS No.:

Cat. No.: VC18078457

Molecular Formula: C7H12Cl2N2O2S

Molecular Weight: 259.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride -

Specification

Molecular Formula C7H12Cl2N2O2S
Molecular Weight 259.15 g/mol
IUPAC Name methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride
Standard InChI InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11-2)12-5(3-8)9-4;;/h3,8H2,1-2H3;2*1H
Standard InChI Key CWAUUPVHASADLE-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)CN)C(=O)OC.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a thiazole core (a five-membered ring containing sulfur and nitrogen atoms) with three substituents:

  • Methyl group at position 4.

  • Aminomethyl group (-CH2NH2\text{-CH}_2\text{NH}_2) at position 2.

  • Methoxycarbonyl group (-COOCH3\text{-COOCH}_3) at position 5 .
    The dihydrochloride salt form arises from protonation of the primary amine group, enhancing solubility and stability for synthetic applications .

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC7H12Cl2N2O2S\text{C}_7\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}
Molecular Weight259.15 g/mol
SMILESCOC(=O)C1=C(C)N=C(CN)S1.Cl.Cl
InChI KeyCWAUUPVHASADLE-UHFFFAOYSA-N
LogP (Predicted)0.70
TPSA (Topological Polar Surface Area)65.2 Ų

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step route starting from 2-methylthiazole-5-carboxylic acid. A patent by CN113943263A outlines an optimized industrial-scale method :

Step 1: Esterification

2-Methylthiazole-5-carboxylic acid is refluxed with methanol and concentrated sulfuric acid to yield methyl 2-methylthiazole-5-carboxylate .

Step 2: Bromination

The methyl ester undergoes radical bromination using N\text{N}-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride, producing methyl 2-(dibromomethyl)-4-methylthiazole-5-carboxylate .

Step 3: Single Reduction

Phosphite-mediated reduction selectively replaces one bromine atom with hydrogen, yielding methyl 2-(bromomethyl)-4-methylthiazole-5-carboxylate .

Step 4: Double Boc Amination

The bromomethyl intermediate reacts with bis(tert-butoxycarbonyl)amine (Boc2NH\text{Boc}_2\text{NH}) in dimethylformamide (DMF) and potassium carbonate, forming a Boc-protated amine derivative .

Step 5: Boc Deprotection

Treatment with 4 M HCl in ethyl acetate removes the Boc groups, yielding the final dihydrochloride salt with >97% purity .

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield
1CH3OH,H2SO4\text{CH}_3\text{OH}, \text{H}_2\text{SO}_4, reflux90%
2NBS, AIBN, CCl4\text{CCl}_4, 77°C73%
3(CH3O)3P,DIPEA\text{(CH}_3\text{O)}_3\text{P}, \text{DIPEA}, 25°C85%
4Boc2NH,K2CO3\text{Boc}_2\text{NH}, \text{K}_2\text{CO}_3, DMF68%
54 M HCl, EtOAc\text{EtOAc}, 25°C98%

Advantages Over Prior Methods

  • Avoids malodorous reagents (e.g., diethyl dithiophosphate) .

  • Uses industrially available raw materials, reducing costs by ~40% .

  • Eliminates chromatographic purification via acid-base extraction .

Applications in Medicinal Chemistry

HSET/KIFC1 Inhibition

The compound serves as a precursor for 2-(3-benzamidopropanamido)thiazole-5-carboxylates, which inhibit HSET (kinesin-14a), a protein critical for centrosome clustering in cancer cells . Induction of multipolar mitotic spindles in HSET-dependent cancer cells (e.g., DLD1 4NCA) confirms its therapeutic potential .

Key Derivatives and Activities:

  • CCT369834: HSET IC50_{50} = 19 nM, >200-fold selectivity over Eg5 .

  • CCT341932: Reduces tumor growth in xenograft models by disrupting mitotic spindle polarity .

Antidiabetic Activity

Analogues like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid demonstrate significant hypoglycemic effects in streptozotocin-induced diabetic rats, improving insulin sensitivity (KITTK_{\text{ITT}}) by 58% .

Future Perspectives

  • Targeted Drug Delivery: Conjugation with trans-cyclooctene (TCO) tags enables click chemistry-based imaging probes for HSET engagement studies .

  • Structure-Activity Relationship (SAR): Modifications at the C2 aminomethyl group may enhance blood-brain barrier penetration for neurological applications .

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